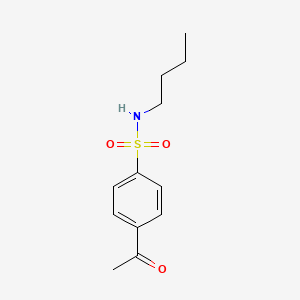

4-acetyl-N-butylbenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-3-4-9-13-17(15,16)12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIBAEPEBGCNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297691 | |

| Record name | 4-Acetyl-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733031-17-9 | |

| Record name | 4-Acetyl-N-butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733031-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Acetyl N Butylbenzene 1 Sulfonamide and Its Analogs

Established Synthetic Pathways for Benzene (B151609) Sulfonamide Core Structures

The synthesis of the 4-acetyl-N-butylbenzene-1-sulfonamide framework relies on foundational organic reactions that construct the core benzenesulfonamide (B165840) structure and subsequently introduce the specific functional groups.

Strategies for Sulfonamide Bond Formation

The formation of the sulfonamide bond (S-N) is a cornerstone of synthesizing this class of compounds. The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govekb.eg This reaction, a form of nucleophilic acyl-type substitution at the sulfur atom, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. ekb.egyoutube.com

Key steps in the classical synthesis include:

Chlorosulfonation: The parent aromatic ring, benzene, is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride moiety (-SO₂Cl) onto the ring. nih.gov

Amination: The resulting benzenesulfonyl chloride is then reacted with an amine, in this case, n-butylamine, to form the N-butylbenzenesulfonamide. chemicalbook.com

Alternative approaches to forming the sulfonamide bond have been developed to overcome the often harsh conditions of chlorosulfonation. These include:

Oxidative Chlorination: Thiols can be oxidized and chlorinated in one pot to produce sulfonyl chlorides, which are then reacted with amines. organic-chemistry.org

From Sulfonic Acids: Direct conversion of sulfonic acids or their salts to sulfonamides can be achieved using various reagents, sometimes under microwave irradiation, offering a more direct route. organic-chemistry.org

Introduction of Acetyl and N-butyl Moieties

The introduction of the acetyl (CH₃CO-) and N-butyl groups is critical for the specific identity of this compound.

Introduction of the Acetyl Group: The acetyl group is typically introduced onto the benzene ring via the Friedel-Crafts acylation reaction. numberanalytics.comchemistrystudent.com This classic electrophilic aromatic substitution involves treating an aromatic compound with an acyl chloride (like acetyl chloride) or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrystudent.comlibretexts.org The reaction generates a highly reactive acylium ion electrophile (CH₃CO⁺) that then attacks the benzene ring. numberanalytics.comlibretexts.org For the synthesis of the target molecule, this acylation would be performed on a pre-formed N-butylbenzenesulfonamide. The sulfonamide group is a deactivating, ortho-, para-director, meaning the acetyl group would be directed to the para position (position 4).

Introduction of the N-butyl Moiety: The N-butyl group is incorporated by the reaction of a benzenesulfonyl chloride with n-butylamine. chemicalbook.comdrugbank.com Alternatively, if starting with a primary sulfonamide (benzenesulfonamide), N-alkylation can be achieved. Various methods for N-alkylation of sulfonamides have been developed, including reactions with alcohols under catalytic conditions or with alkyl halides. organic-chemistry.org For instance, a method for synthesizing N-tert-butyl benzenesulfonamide involves reacting benzenesulfonamide with tert-butyl acrylate (B77674) or tert-butyl propionate (B1217596) in the presence of a hafnium tetrachloride or zirconium tetrachloride catalyst. google.com

A plausible synthetic sequence could involve the Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone, followed by chlorosulfonation and subsequent reaction with n-butylamine. However, the order of these steps can significantly impact the final product and yield due to the directing effects of the substituents. A more common route involves the formation of 4-acetylbenzenesulfonyl chloride, which is then reacted with n-butylamine.

Advanced Synthetic Approaches and Catalytic Systems for Derivatization

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing sulfonamides, often employing transition metal catalysts to achieve higher yields, better functional group tolerance, and milder reaction conditions.

Palladium-Mediated Amidation Techniques

Palladium catalysis has become a powerful tool for forming C-N bonds, a key step in many sulfonamide syntheses. While the classic Buchwald-Hartwig amination is well-known for coupling amines with aryl halides, related palladium-catalyzed methods have been adapted for sulfonamides. nih.gov

One notable strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which produces arylsulfonyl chlorides under mild conditions. nih.gov These intermediates can then be readily converted to the desired sulfonamides. nih.gov This approach is significant because it avoids the harsh conditions of traditional electrophilic aromatic substitution and allows for the synthesis of complex sulfonamides with a wide range of functional groups. nih.gov

Recent research has also demonstrated the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.govacs.org These sulfinamides can then be oxidized to provide the corresponding sulfonamides, offering an alternative route with broad substrate scope and high functional group tolerance. nih.gov

| Strategy | Starting Materials | Key Palladium-Catalyst/Ligand System | Advantages | Reference |

|---|---|---|---|---|

| Chlorosulfonylation/Amination | Arylboronic acids, SO₂Cl₂ source, Amine | Pd(0) with specialized phosphine (B1218219) ligands | Mild conditions, high functional group tolerance, avoids harsh EAS | nih.gov |

| Sulfinamide Synthesis/Oxidation | Aryl halides, N-sulfinylamines | Pd(OAc)₂ with PAd₂Bn | Broad generality, tolerates protic/electrophilic groups | nih.govacs.org |

| Intramolecular Allylic Amidation | 2,5-cyclohexadienyl sulfonyl iminoesters | Pd(PPh₃)₄ | Forms functionalized N-allyl-N-aryl sulfonamides | acs.org |

Metal-Catalyzed Sulfonamidation Reactions

Beyond palladium, other transition metals like copper and nickel are effective catalysts for sulfonamidation reactions. These methods often provide complementary reactivity and can be more cost-effective.

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation of sulfonamides with aryl halides is a well-established method. nih.gov Recent advancements have identified powerful catalytic systems, such as the combination of copper salts with oxalamide or 4-hydroxypicolinamide ligands, that can effectively couple a wide range of sulfonamides with (hetero)aryl chlorides and bromides. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles. nih.gov A particularly innovative approach uses a dual catalytic system involving a nickel complex and a photosensitizer. nih.govblogspot.comprinceton.edu In this process, visible light is used to access an excited state of the nickel complex, which then facilitates the C-N bond-forming reductive elimination. nih.govblogspot.com This photosensitized nickel catalysis provides access to a broad range of N-aryl and N-heteroaryl sulfonamides under mild conditions. nih.govprinceton.edu

| Metal Catalyst | Reaction Type | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Copper (Cu) | N-Arylation | Sulfonamides, (Hetero)aryl chlorides/bromides | Avoids genotoxic issues, effective with specific ligands (oxalamides) | nih.gov |

| Nickel (Ni) | Photosensitized C-N Cross-Coupling | Sulfonamides, Aryl halides | Uses visible light, dual catalysis, highly efficient, broad scope | nih.govblogspot.comprinceton.edu |

| Manganese (Mn) | N-Alkylation | Sulfonamides, Alcohols | Solvent-free, uses MnO₂ as catalyst, green alkylating reagent | organic-chemistry.org |

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous materials, are increasingly being applied to sulfonamide synthesis. tandfonline.comsci-hub.se A key focus has been the replacement of traditional organic solvents with water. rsc.org

Notable green approaches include:

Synthesis in Water: Facile and environmentally benign methods have been developed to synthesize sulfonamides in aqueous media. rsc.org One such method uses equimolar amounts of the amine and arylsulfonyl chloride in water with dynamic pH control, eliminating the need for organic bases and simplifying product isolation to simple filtration. sci-hub.sersc.org

Solvent-Free Reactions: Performing reactions without any solvent ("neat" conditions) is a core principle of green chemistry. sci-hub.se Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported. sci-hub.se

Mechanochemistry: A solvent-free mechanochemical approach uses a ball mill for the synthesis of sulfonamides. rsc.org This one-pot, two-step procedure involves the oxidation-chlorination of disulfides followed by amination, utilizing cost-effective and environmentally friendly reagents. rsc.org

Alternative Reagents: To avoid hazardous reagents like sulfonyl chlorides, researchers are exploring alternatives such as sodium sulfinate as a stable and non-toxic sulfur source. researchgate.net

These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to simpler procedures, higher yields, and improved safety profiles. rsc.orgrsc.org

Reaction Mechanism Elucidation for Key Synthetic Steps

The principal synthetic route to this compound involves the reaction of a key intermediate, 4-acetylbenzenesulfonyl chloride, with n-butylamine. The reaction proceeds via a well-established nucleophilic acyl substitution-like mechanism at the sulfonyl group.

The synthesis of the crucial 4-acetylbenzenesulfonyl chloride intermediate can be achieved by treating sodium 4-acetylbenzenesulfonate (B8370360) with a chlorinating agent like thionyl chloride.

The core of the synthesis is the sulfonylation of n-butylamine. The mechanism is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the 4-acetylbenzenesulfonyl chloride. This step forms a transient tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the solvent and the base used.

Subsequently, the intermediate collapses, leading to the elimination of a chloride ion. A base, either an excess of n-butylamine or an added auxiliary base such as pyridine (B92270) or triethylamine (B128534), then abstracts a proton from the nitrogen atom to yield the final stable this compound and the corresponding ammonium (B1175870) salt. The presence of a base is crucial to neutralize the hydrogen chloride generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. libretexts.org

Step 1: Formation of the sulfonyl chloride CH₃COC₆H₄SO₃Na + SOCl₂ → CH₃COC₆H₄SO₂Cl + NaCl + SO₂

Step 2: Sulfonylation of the amine CH₃COC₆H₄SO₂Cl + CH₃(CH₂)₃NH₂ → [CH₃COC₆H₄SO₂(NH₂⁺(CH₂)₃CH₃)]Cl⁻ → CH₃COC₆H₄SO₂NH(CH₂)₃CH₃ + HCl

The reaction of benzenesulfonyl chloride with primary amines is generally efficient and proceeds to completion. ekb.eg The acidic nature of the hydrogen on the nitrogen in the resulting N-substituted sulfonamide is a key characteristic. libretexts.org

Optimization of Reaction Conditions and Yields for Research Scale Production

The successful synthesis of this compound on a research scale hinges on the careful optimization of several reaction parameters to maximize the yield and purity of the product. Key factors include the choice of base, solvent, temperature, and reactant stoichiometry. While specific optimization studies for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous syntheses of N-alkyl arenesulfonamides.

Influence of Base and Solvent:

The choice of base and solvent plays a pivotal role in the efficiency of the sulfonylation reaction. A variety of bases can be employed, with common choices including pyridine, triethylamine (TEA), and aqueous sodium hydroxide (B78521). The solvent system is often selected based on the solubility of the reactants and the desired reaction temperature.

For instance, the synthesis of N-phenylbenzene sulfonamide has been reported with an 85% yield using triethylamine as the base in dichloromethane (B109758) (DCM) at room temperature. dergipark.org.tr In another example, tosylation reactions using TEA in tetrahydrofuran (B95107) (THF) have also shown high yields of 86%. dergipark.org.tr The use of pyridine as both a base and a solvent in the reaction of benzenesulfonyl chloride with various substituted aromatic amines has also been reported.

Aqueous conditions, particularly with a strong base like sodium hydroxide, can be highly effective. For the synthesis of the analogous N-butylbenzenesulfonamide, a 99% yield has been reported using an aqueous solution of sodium hydroxide at 20°C. dergipark.org.tr

The following interactive data table summarizes typical conditions and yields for the synthesis of analogous N-alkyl arenesulfonamides, providing a basis for optimizing the synthesis of this compound.

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzenesulfonyl chloride | Aniline (B41778) | Triethylamine | Dichloromethane | Room Temp | 85 |

| p-Toluenesulfonyl chloride | Various amines | Triethylamine | Tetrahydrofuran | Not specified | 86 |

| Benzenesulfonyl chloride | n-Butylamine | Sodium Hydroxide | Water | 20 | 99 |

| Benzenesulfonyl chloride | Substituted anilines | Pyridine | Pyridine/Acetone | Not specified | - |

Temperature and Reaction Time:

The reaction is typically carried out at temperatures ranging from 0°C to room temperature to control the exothermic nature of the reaction and minimize side reactions. The reaction of benzenesulfonyl chloride with aniline in diethyl ether is conducted at 0°C. dergipark.org.tr For the synthesis of N-butylbenzenesulfonamide, the reaction is initially maintained at 20°C. dergipark.org.tr The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific amine and the chosen conditions.

Stoichiometry:

The molar ratio of the reactants can also influence the yield. Often, a slight excess of the amine is used to ensure the complete consumption of the more valuable sulfonyl chloride and to act as a base to neutralize the generated HCl.

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity suitable for research applications.

Advanced Spectroscopic and Structural Elucidation of 4 Acetyl N Butylbenzene 1 Sulfonamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-acetyl-N-butylbenzene-1-sulfonamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.

Research Findings: The ¹H NMR spectrum of a typical this compound derivative would exhibit distinct signals corresponding to its different proton environments. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the range of 6.5 to 8.5 ppm. researchgate.net Protons of the acetyl group's methyl moiety (CH₃) are expected to produce a singlet peak around 2.06-2.07 ppm. rsc.org The proton attached to the sulfonamide nitrogen (-SO₂NH-) manifests as a singlet, with its chemical shift, typically between 8.78 and 10.15 ppm, being sensitive to solvent and concentration. rsc.org The N-butyl group would show a series of multiplets corresponding to the four distinct methylene (B1212753) and methyl groups.

In ¹³C NMR spectroscopy, the carbonyl carbon of the acetyl group is characteristically found downfield, around 169.4 ppm. rsc.org The aromatic carbons show signals in the region of 111 to 161 ppm. rsc.org The carbons of the N-butyl chain would appear in the upfield region of the spectrum.

Beyond simple structure confirmation, dynamic NMR (DNMR) experiments at variable temperatures can be employed to study conformational dynamics, such as hindered rotation around the Aryl-S bond, which can give rise to distinct conformational isomers (rotamers) in some sulfonamide derivatives. umich.edu Nuclear Overhauser Effect (NOE) experiments are also crucial for establishing through-space proximity between protons, helping to define the molecule's preferred conformation and stereochemistry in solution. nih.gov

Expected ¹H and ¹³C NMR Data for this compound

This table presents expected chemical shift ranges based on data from analogous sulfonamide structures. Actual values may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Acetyl (CH₃) | ~2.1 | ~25 |

| Acetyl (C=O) | - | ~170 |

| Aromatic (C-H) | ~7.7 - 8.0 | ~110 - 140 |

| Aromatic (C-S) | - | ~145 |

| Aromatic (C-C=O) | - | ~140 |

| Sulfonamide (N-H) | ~8.8 - 10.2 | - |

| N-Butyl (α-CH₂) | ~2.9 | ~43 |

| N-Butyl (β-CH₂) | ~1.4 | ~32 |

| N-Butyl (γ-CH₂) | ~1.3 | ~20 |

| N-Butyl (δ-CH₃) | ~0.9 | ~14 |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov

Research Findings: Under electrospray ionization (ESI) conditions in the positive ion mode, the molecule would be expected to show a protonated molecular ion [M+H]⁺. A key fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation (CID) is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da. nih.govresearchgate.net This SO₂ extrusion is often promoted by electron-withdrawing groups on the aromatic ring, such as the acetyl group in this case. nih.gov

The fragmentation of the N-butylbenzenesulfonamide backbone typically involves cleavage of the S-N bond and the C-S bond. nist.gov For this compound (MW = 271.34), major expected fragments would include ions resulting from the loss of the butyl group, the acetyl group, and the characteristic SO₂ elimination.

Furthermore, compound-specific isotope analysis (CSIA) using techniques like gas or liquid chromatography coupled to isotope ratio mass spectrometry (GC-IRMS or LC-IRMS) allows for the precise measurement of nitrogen (δ¹⁵N) and carbon (δ¹³C) isotopic ratios. nih.govacs.orgacs.org This type of analysis is a powerful tool for tracing the origin, synthesis pathway, and environmental fate of sulfonamide compounds. nih.govtum.de

Expected Mass Fragments for this compound

This table outlines plausible fragmentation patterns and corresponding mass-to-charge ratios (m/z).

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 272.1 |

| [M+Na]⁺ | Sodium adduct | 294.1 |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide | 208.1 |

| [M+H - C₄H₉]⁺ | Loss of butyl group | 215.0 |

| [C₈H₈O₂S]⁺ | Acetylphenylsulfonyl cation | 184.0 |

| [C₈H₈O]⁺ | Acetylphenyl cation | 120.0 |

| [C₆H₅SO₂]⁺ | Benzenesulfonyl cation | 141.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the specific functional groups present in this compound, thereby confirming its structure.

Research Findings: The IR spectrum provides a distinct fingerprint of the molecule. The sulfonamide group (–SO₂NH–) exhibits strong, characteristic absorption bands. rsc.org The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1310–1360 cm⁻¹ and 1135–1165 cm⁻¹, respectively. ijltet.org The stretching vibration of the S-N bond is found in the 895-935 cm⁻¹ region. rsc.orgnih.gov

The acetyl group is readily identified by the strong C=O stretching vibration, which appears around 1680-1710 cm⁻¹. rsc.org The N-H stretch of the sulfonamide group is visible in the 3200-3400 cm⁻¹ range. researchgate.net Vibrations corresponding to the C-H bonds of the aromatic ring and the aliphatic butyl chain are also present. Raman spectroscopy offers complementary information, particularly for the symmetric vibrations and the non-polar bonds of the benzene ring. nih.govnih.gov Computational studies using Density Functional Theory (DFT) can be used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands. ijltet.org

Characteristic Vibrational Frequencies for this compound

This table summarizes key vibrational modes and their expected frequency ranges based on literature data for similar compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| ν(N-H) | Sulfonamide N-H Stretch | 3200 - 3400 |

| ν(C-H) | Aromatic C-H Stretch | 3000 - 3100 |

| ν(C-H) | Aliphatic C-H Stretch | 2850 - 2960 |

| ν(C=O) | Acetyl C=O Stretch | 1680 - 1710 |

| ν(C=C) | Aromatic Ring Stretch | 1450 - 1600 |

| νas(S=O) | Asymmetric S=O Stretch | 1310 - 1360 |

| νs(S=O) | Symmetric S=O Stretch | 1135 - 1165 |

| ν(S-N) | S-N Stretch | 895 - 935 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.

Research Findings: While the specific crystal structure for this compound is not publicly available, extensive studies on related sulfonamide derivatives provide a clear picture of the expected solid-state behavior. nih.govacs.org The crystal packing of sulfonamides is predominantly driven by strong intermolecular hydrogen bonds. nih.govresearchgate.net The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors, frequently forming robust N–H···O=S hydrogen-bonding motifs. mdpi.com These interactions can lead to the formation of chains or dimeric synthons. mdpi.com

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images.

Research Findings: The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum on its own. However, this analytical section becomes highly relevant for its chiral derivatives. If a chiral center were introduced, for example, by using a chiral amine instead of n-butylamine in the synthesis, CD spectroscopy would be a powerful tool. nih.gov

The technique is used to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample and can help in assigning the absolute configuration of the stereocenters. acs.orgresearchgate.net Furthermore, CD spectroscopy is highly sensitive to the binding of small molecules to chiral macromolecules. For instance, the binding of sulfonamide derivatives to proteins like serum albumin can induce a CD signal in the drug's absorption bands, providing information about the binding interaction and the conformation of the drug in the binding site. nih.gov In cases of atropisomerism, where axial chirality arises from hindered rotation around a single bond, CD spectroscopy can be used to study the enantiomeric forms. researchgate.net

Computational and Theoretical Chemistry Studies on 4 Acetyl N Butylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-acetyl-N-butylbenzene-1-sulfonamide, DFT calculations, often performed with basis sets like B3LYP/6-311G(d,p), can elucidate the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical parameters for determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In studies of similar N-acylbenzenesulfonamides, DFT calculations have revealed that the electron density of the HOMO is typically localized on the acylbenzenesulfonamide moiety, while the LUMO's density is distributed across the entire molecule. This distribution is crucial for understanding how the molecule interacts with other species. Molecular Electrostatic Potential (MEP) maps generated from these calculations can also identify the electrophilic and nucleophilic sites, providing a guide for predicting intermolecular interactions.

Table 1: Representative Quantum Chemical Descriptors from DFT Calculations for a Sulfonamide Structure

| Parameter | Description | Typical Value Range | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -8 eV | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4 to 6 eV | Correlates with chemical stability and reactivity |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2 to 5 Debye | Influences solubility and binding interactions |

| Mulliken Charges | Distribution of atomic charges | Varies by atom | Identifies reactive sites (nucleophilic/electrophilic) |

Note: The values presented are representative and derived from studies on structurally related sulfonamides. Specific values for this compound would require dedicated DFT analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains rotatable bonds in its N-butyl group and between the phenyl ring and the sulfonyl group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's behavior in a solvent (typically water) at a given temperature and pressure, researchers can observe how it folds and flexes. These simulations can identify the most stable, low-energy conformations and the transitional states between them. The resulting trajectory provides a dynamic picture of the molecule's behavior, which is often more representative of its state in a biological system than a static, single-conformation model.

Analysis of the MD trajectory, often visualized through Ramachandran-like plots for dihedral angles or root-mean-square deviation (RMSD) plots, reveals the range of motion and the conformational preferences of the molecule. This information is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Quantum Chemical Calculations for Prediction of Physicochemical Parameters

Quantum chemical calculations can predict a variety of physicochemical parameters that are essential for understanding the behavior of a drug-like molecule. Beyond the electronic properties derived from DFT, these methods can estimate parameters such as pKa and redox potentials.

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, the sulfonamide proton (-SO2NH-) is acidic. Quantum chemical methods can calculate the energetics of deprotonation, allowing for a prediction of its pKa value. This is fundamentally important as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, membrane permeability, and ability to interact with biological targets. A molecule's charge state affects its electrostatic interactions within a protein binding pocket.

Similarly, redox potentials can be calculated to predict the ease with which the molecule can be oxidized or reduced. While not always a primary focus for sulfonamides unless a specific redox-related mechanism of action is hypothesized, this parameter can be relevant for understanding potential metabolic pathways or off-target effects.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). This method is fundamental in drug discovery for hypothesizing how a small molecule might inhibit an enzyme or modulate a receptor's function.

For this compound, docking studies would involve placing the molecule into the active site of a known or potential protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their steric and energetic complementarity.

Following docking, MD simulations are often employed to refine the predicted binding pose and assess its stability. An MD simulation of the ligand-receptor complex can reveal whether the docked pose is maintained over time and can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For instance, the sulfonamide group is a well-known zinc-binding group and also a classic hydrogen bond donor and acceptor, features that are critical in its interactions with many enzymes. The acetyl group and the butyl chain would also contribute to the binding affinity through specific interactions within the receptor pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based solely on their structural properties.

To build a QSAR model for a class of compounds including this compound, researchers would first synthesize and test a library of related sulfonamide analogues for a specific biological activity (e.g., enzyme inhibition). Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a model is developed that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to:

Predict the activity of novel sulfonamides before they are synthesized, saving time and resources.

Provide insights into the structural features that are most important for activity, guiding the design of more potent compounds.

Screen virtual libraries of compounds to prioritize candidates for synthesis and testing.

For this compound, its calculated descriptors would serve as one data point in the development of such a predictive model.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Structure Activity Relationship Sar Investigations in Modulated Biological Activity

Impact of Acetyl Moiety Modifications on Molecular Interactions

Studies on related structures have shown that the combination of an acetyl group with a sulfonamide moiety can significantly enhance biological activity. nih.gov Modifications to this group—for instance, its reduction to an alcohol, oxidation to a carboxylic acid, or replacement with other electron-withdrawing groups like nitro or cyano—can drastically alter binding affinity and efficacy. Research on benzenesulfonamide (B165840) derivatives has demonstrated that substitutions at this position are critical; for example, a para-nitro group was found to confer excellent inhibitory activity in certain contexts. rsc.org

| Modification of 4-Acetyl Group | Potential Effect on Molecular Properties | Anticipated Impact on Biological Interaction |

|---|---|---|

| Reduction to Ethyl (-CH₂CH₃) | Decreases polarity; removes H-bond acceptor capability. | Loss of key H-bond interactions; may improve hydrophobic interactions. |

| Reduction to Hydroxyethyl (-CH(OH)CH₃) | Increases polarity; introduces H-bond donor/acceptor site. | Altered binding orientation; potential for new H-bond formation. |

| Replacement with Nitro (-NO₂) | Strongly electron-withdrawing; potent H-bond acceptor. | May enhance activity through strong electronic effects and H-bonding. rsc.org |

| Replacement with Amino (-NH₂) | Electron-donating (by resonance); H-bond donor. | Reverses electronic properties of the ring; alters H-bonding profile. openaccesspub.org |

| Replacement with Carboxyl (-COOH) | Electron-withdrawing; strong H-bond donor/acceptor. | Can introduce ionic interactions and strong H-bonds, but may decrease permeability. |

Role of N-butyl Substituent in Modulating Biological Recognition

The substituent attached to the sulfonamide nitrogen plays a pivotal role in defining the compound's interaction with biological targets, primarily by influencing its lipophilicity and steric profile. The N-butyl group in 4-acetyl-N-butylbenzene-1-sulfonamide provides a flexible, lipophilic chain that can fit into hydrophobic pockets within a receptor or enzyme active site. The length and branching of this alkyl chain are critical determinants of activity.

SAR studies on various N-alkyl sulfonamides have shown that biological activity is sensitive to the size of this substituent. rsc.org For some targets, there is an optimal chain length; increasing or decreasing it can lead to a loss of potency. For example, in one series of benzenesulphonamides, compounds bearing an N-butyl group showed significant anti-inflammatory activity. researchgate.netfrontiersin.org The replacement of the linear butyl chain with branched isomers (like isobutyl or tert-butyl) or with cyclic structures can modulate activity by altering how the substituent fits into a binding pocket and by restricting its conformational freedom. Furthermore, introducing polar functional groups onto the alkyl chain can be a strategy to enhance solubility or introduce new hydrogen bonding interactions.

| N-Alkyl/Aralkyl Substituent | Observed Biological Activity/Potency | Reference Study Context |

|---|---|---|

| N-H (unsubstituted) | Often serves as a baseline for activity. | General Sulfonamides nih.gov |

| N-Isopropyl | Lower activity than n-butyl in some series. nih.gov | Carbonic Anhydrase Inhibition nih.gov |

| N-Butyl | Potent activity observed in several compound series. rsc.orgfrontiersin.org | Antibacterial / Anti-inflammatory rsc.orgfrontiersin.org |

| N-Phenethyl | Showed good inhibitory activity in specific assays. nih.gov | Antibacterial / Lipoxygenase Inhibition nih.gov |

| N-Cyclohexyl | Found to be inactive in a particular series, indicating aryl or mono-alkyl substitution was not tolerated for that target. | Antiparasitic nih.gov |

Influence of Benzene (B151609) Ring Substitutions on Activity Profiles

The substitution pattern on the benzenesulfonamide ring is a cornerstone of SAR for this class of compounds. The nature, number, and position (ortho, meta, or para) of substituents dictate the electronic landscape of the ring and provide points of interaction with biological targets. For certain diarylamide compounds, introducing a benzenesulfonamide group at the meta-position of a phenyl ring resulted in the highest activity, followed by para- and then ortho-substitution, highlighting the positional sensitivity of this moiety. nih.gov

| Position | Substituent | Observed Effect on Activity | Reference Context |

|---|---|---|---|

| Para | -NO₂ (Nitro) | Excellent inhibitory activity. | Carbonic Anhydrase IX Inhibition rsc.org |

| Para | -Cl (Chloro) | Generally increases potency. | Antiviral / CA Inhibition nih.gov |

| Para | -CH₃ (Methyl) | Decreased activity compared to halogen substitution. | Carbonic Anhydrase Inhibition nih.gov |

| Meta | -SO₂NH₂ (Sulfonamide) | Highest activity compared to ortho/para in a specific diuretic series. | Urea Transporter Inhibition nih.gov |

| Di-substitution | 2,5-dichloro | Lower activity on perfusion pressure compared to other derivatives. | Cardiovascular Effects cerradopub.com.br |

| Poly-substitution | Multiple groups | Generally more advantageous for activity against CA IX than mono-substitution. | Carbonic Anhydrase IX Inhibition rsc.org |

Conformational Flexibility and its Correlation with Activity (as determined by computational methods)

The biological activity of sulfonamides is intrinsically linked to their three-dimensional shape and conformational flexibility. researchgate.net Computational studies have been instrumental in elucidating the preferred conformations of these molecules. Key flexibility points in this compound include rotation around the C(aryl)-S bond and the S-N bond. Theoretical studies have shown that benzenesulfonamides typically exist in two low-energy conformational states: one where the N-H bond is staggered relative to the S=O bonds of the sulfonamide group, and another where it is eclipsed. mdpi.com

The energy difference between these conformers is often small, and the molecule can readily adopt different shapes. mdpi.com The specific conformation that binds to a biological target (the "bioactive conformation") may not be the lowest-energy conformation in solution. Quantum chemical analyses and rotational spectroscopy studies have revealed that the sulfonamide group is often oriented nearly perpendicular to the plane of the benzene ring. mdpi.com Substituents on the ring and on the sulfonamide nitrogen can influence the rotational barriers and the relative stability of different conformers. Understanding this conformational landscape is critical for drug design, as the ability of the molecule to adopt the correct shape to fit into a binding site is a prerequisite for activity. researchgate.net

Pharmacophore Modeling and Ligand-Based Design for Activity Optimization

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the sulfonamide class of compounds, a general pharmacophore model can be derived that rationalizes their binding to various targets. researchgate.net

A typical sulfonamide pharmacophore consists of several key features:

Aromatic Ring: The benzene ring serves as a central hydrophobic scaffold.

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group (-SO₂) are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The nitrogen-bound hydrogen (-NH-) of the sulfonamide group acts as a hydrogen bond donor. This feature is critical for the classical binding mode of sulfonamides to metalloenzymes like carbonic anhydrase. researchgate.net

Hydrophobic Feature: The N-butyl group provides a hydrophobic element that can engage with non-polar regions of a binding site.

Additional Interaction Point: The para-acetyl group offers an additional hydrogen bond acceptor site (the carbonyl oxygen), which can be exploited to achieve higher affinity and selectivity.

By mapping these features from a set of active compounds, a 3D model is generated. nih.gov This model serves as a template for virtual screening of compound libraries to find new molecules with the desired features or for guiding the optimization of a lead compound like this compound. Ligand-based design can then be used to modify the scaffold—for example, by altering the N-alkyl chain to better fit a hydrophobic pocket or by changing substituents on the benzene ring to enhance electronic or steric complementarity with the target. nih.gov

Mechanistic Studies of Biological Target Interactions at the Molecular Level in Vitro Focus

Investigations into Carbonic Anhydrase (CA) Isoform Inhibition Mechanisms

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com These zinc-containing metalloenzymes play a crucial role in regulating pH and are involved in numerous physiological processes. nih.govmdpi.com The inhibition of specific CA isoforms is a key therapeutic strategy for various conditions.

Kinetic Characterization of Enzyme Inhibition (IC₅₀, Kᵢ values)

The table below illustrates typical inhibitory activities of some sulfonamide compounds against different hCA isoforms, providing a comparative context.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Compound Derivative A | 28.5 | 2.2 | - | - |

| Compound Derivative B | >10,000 | 4515 | 7766 | 316 |

| Compound Derivative C | - | 271 | 137 | 91 |

This table presents data for various sulfonamide derivatives to illustrate the range of observed inhibitory constants and is not representative of 4-acetyl-N-butylbenzene-1-sulfonamide for which specific data was not found.

Binding Site Analysis within CA Enzymes (e.g., via theoretical docking)

Theoretical docking studies are instrumental in visualizing the binding modes of inhibitors within the active site of enzymes like carbonic anhydrase. nih.govrsc.org For sulfonamides, the primary interaction involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. mdpi.comijnrd.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity.

Molecular Mechanisms of Antimicrobial Action (In Vitro)

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in treating bacterial infections. ijpsjournal.com Their primary mechanism of action is the disruption of a crucial metabolic pathway in bacteria.

Inhibition of Folic Acid Synthesis Pathway Enzymes

The principal antimicrobial action of sulfonamides is their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). ijpsjournal.com This enzyme is essential for the synthesis of folic acid in bacteria. Bacteria utilize para-aminobenzoic acid (PABA) as a substrate for DHPS to produce dihydropteroic acid, a precursor to folic acid.

Due to the structural similarity between sulfonamides and PABA, sulfonamides can bind to the active site of DHPS, preventing PABA from binding. ijpsjournal.com This competitive inhibition halts the production of folic acid. Folic acid is a vital cofactor in the synthesis of purines and pyrimidromes, which are the building blocks of DNA and RNA. By depriving the bacterial cell of folic acid, sulfonamides inhibit DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth and reproduction) rather than a bactericidal one (killing of bacteria). researchgate.net

Other Proposed Antimicrobial Mechanisms (e.g., cell wall, DNA synthesis)

While the inhibition of folic acid synthesis is the most well-documented antimicrobial mechanism of sulfonamides, other potential targets have been suggested. Some studies propose that certain sulfonamide derivatives may interfere with other cellular processes. However, direct evidence for significant inhibition of cell wall synthesis or direct interaction with DNA as a primary mode of antimicrobial action for the sulfonamide class is less established compared to the inhibition of folate synthesis. For many sulfonamides, their antibacterial effects can be largely attributed to their action on DHPS. nih.gov Some research has explored the cytotoxic properties of new sulfonamide derivatives against various bacterial strains, indicating that novel mechanisms or secondary targets might exist for specific chemical structures. researchgate.net

Interactions with Other Enzyme Systems and Protein Targets (e.g., VEGFR-2 inhibition)

Beyond their roles as CA inhibitors and antimicrobial agents, sulfonamide-containing compounds have been investigated for their potential to interact with other protein targets, including those involved in cancer progression.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels. nih.govnih.gov The overexpression of VEGFR-2 is a hallmark of many cancers, as it promotes tumor growth and metastasis. nih.gov Consequently, the inhibition of VEGFR-2 is a major focus in the development of anti-cancer therapies. nih.govnih.gov

Several small-molecule inhibitors targeting VEGFR-2 incorporate a sulfonamide moiety. nih.govnih.gov For instance, a review of novel compounds with potential VEGFR-2 inhibitory activity highlighted several sulfonamide derivatives. nih.gov The IC₅₀ values for some of these compounds against VEGFR-2 were in the nanomolar range, indicating potent inhibition. For example, one para-sulfonamide substituted compound showed an IC₅₀ of 318 ± 13 nM. nih.gov While no specific data for this compound as a VEGFR-2 inhibitor was found, its chemical structure suggests that it could be a candidate for such investigations.

The table below provides examples of IC₅₀ values for different kinase inhibitors, including some with sulfonamide structures, against VEGFR-2.

| Inhibitor | Target(s) | VEGFR-2 IC₅₀ (nM) |

| Sulfatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1, CSF1R | 24 |

| Telatinib | VEGFR2/3, c-Kit, PDGFRα | 6 |

| Anlotinib | VEGFR2/3, PDGFRα/β, FGFRs, c-Kit, RET | - (Multi-kinase inhibitor) |

| SKLB1002 | VEGFR2 | 32 |

This table includes data for various kinase inhibitors to illustrate typical potencies against VEGFR-2 and is not specific to this compound.

Ligand Efficiency and Binding Affinity Analysis in Biological Systems (In Vitro)

The effectiveness of a potential drug molecule is not solely dependent on its ability to bind to a biological target, but also on the efficiency with which it does so. Ligand efficiency (LE) is a key metric in drug discovery that relates the binding affinity of a compound to its size, typically the number of non-hydrogen atoms. It provides a measure of the binding energy per atom, allowing for the comparison of compounds of different sizes.

Binding Affinity and Related Concepts

Binding affinity is a measure of the strength of the interaction between a ligand and its binding site on a target molecule, typically a protein. It is often expressed as the dissociation constant (K_d) or the inhibition constant (K_i), where a smaller value indicates a stronger binding affinity. malvernpanalytical.com The binding is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. malvernpanalytical.com

Quantitative Structure-Activity Relationship (QSAR) studies on benzenesulfonamide (B165840) derivatives have been employed to predict their biological activity and to understand the structural features that contribute to their binding affinity. nanobioletters.comacs.orgnih.gov These studies often reveal that the nature and position of substituents on the benzene (B151609) ring and the sulfonamide nitrogen significantly influence the interaction with the target's active site. nih.gov For instance, research on a series of benzenesulfonamide-based inhibitors has shown that modifications to the "tail" of the molecule can modulate isoform specificity for carbonic anhydrases. nih.gov

Ligand Efficiency Metrics

Ligand efficiency is calculated from the binding affinity and the number of heavy atoms (non-hydrogen atoms) in the molecule. A higher LE value is generally desirable as it suggests a more optimized interaction between the ligand and the target.

Without specific K_i or IC_50 values for This compound , a precise ligand efficiency calculation cannot be performed. However, we can analyze its structural components in the context of what is known about related compounds. The N-butyl group and the acetyl group at the para-position of the benzene ring are key features that would dictate its binding orientation and affinity.

To illustrate how such data would be presented, the following are hypothetical data tables based on typical in vitro assays for enzyme inhibition.

Table 1: Hypothetical In Vitro Inhibition Data for this compound against a Target Enzyme

| Compound | Target Enzyme | K_i (nM) | IC_50 (nM) |

| This compound | Carbonic Anhydrase II (example) | Data not available | Data not available |

| Reference Inhibitor (e.g., Acetazolamide) | Carbonic Anhydrase II | 12 | 15 |

This table is for illustrative purposes only. The values are hypothetical due to the absence of specific experimental data for the compound of interest.

Table 2: Hypothetical Ligand Efficiency Metrics for this compound

| Compound | Heavy Atom Count | Binding Affinity (pK_i) | Ligand Efficiency (LE) |

| This compound | 17 | Data not available | Data not available |

| Reference Inhibitor | 8 | 7.92 | 0.99 |

This table is for illustrative purposes only. The values are hypothetical due to the absence of specific experimental data for the compound of interest.

Derivatization Strategies and Analog Development for Enhanced Research Utility

Synthetic Exploration of Benzene (B151609) Sulfonamide Analogs with Varied N-Substituents

A primary strategy for developing analogs of 4-acetyl-N-butylbenzene-1-sulfonamide involves modifying the N-substituent on the sulfonamide group. The nature of this substituent can profoundly influence the compound's properties. The synthesis of such analogs is typically straightforward, often involving the coupling reaction between a benzenesulfonyl chloride and a primary or secondary amine. researchgate.net

For instance, 4-acetylbenzenesulfonyl chloride can be reacted with a diverse library of amines to generate a series of N-substituted analogs. This allows for the systematic exploration of how changes in the size, lipophilicity, and electronic character of the N-substituent affect the compound's research utility. The general procedure involves reacting the sulfonyl chloride with the desired amine, often in the presence of a base like pyridine (B92270) or in a solvent mixture such as acetone/pyridine. researchgate.net Further N-alkylation or N-acylation can be achieved by treating the parent sulfonamide with alkyl or acyl halides in the presence of a base like sodium hydride. researchgate.net

Table 1: Synthetic Strategies for N-Substituted Benzenesulfonamide (B165840) Analogs

| N-Substituent Type | General Synthetic Method | Reactants |

| Alkyl/Aryl (Primary) | Coupling Reaction | 4-acetylbenzenesulfonyl chloride + R-NH₂ |

| Alkyl/Aryl (Secondary) | Coupling Reaction | 4-acetylbenzenesulfonyl chloride + R₁R₂-NH |

| Further N-Alkylation | Alkylation | N-substituted sulfonamide + Alkyl halide + Base (e.g., NaH) |

This table illustrates common synthetic routes for diversifying the N-substituent on a benzenesulfonamide scaffold.

Introduction of Heterocyclic Moieties onto the Sulfonamide Scaffold

Incorporating heterocyclic rings into the structure of this compound is a widely used strategy in medicinal chemistry to access novel chemical space and biological activities. nih.gov Heterocycles can be introduced either as part of the N-substituent or directly onto the benzene ring. These moieties can introduce new hydrogen bonding sites, alter solubility, and provide vectors for interacting with specific biological targets.

The most direct method involves the reaction of the corresponding sulfonyl chloride with a heterocyclic amine, such as piperidine (B6355638) or morpholine. nih.govnih.gov This approach is a cornerstone for creating a wide array of derivatives. acs.org More complex strategies involve building the heterocyclic ring from a sulfonamide-containing precursor. For example, a 2-chloro-N-(4-sulfamoylphenyl)acetamide intermediate can be cyclized with ammonium (B1175870) thiocyanate (B1210189) to form a thiazole-containing sulfonamide. rsc.org Other advanced methods, such as copper-catalyzed azide-alkyne cycloadditions (click chemistry), have been employed to attach triazole rings to a sulfonamide scaffold. mdpi.comnih.gov

Table 2: Examples of Heterocyclic Moieties and Synthetic Approaches

| Heterocyclic Moiety | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Piperidine/Morpholine | Direct coupling with sulfonyl chloride | Piperidine or Morpholine, Et₃N, CH₂Cl₂ | nih.gov |

| Pyrrole (B145914) | Reaction of N-methyl pyrrole with chlorosulfonic acid, followed by amination | N-methyl pyrrole, Chlorosulfonic acid, Amines | mdpi.comnih.gov |

| Thiazole | Cyclization of an acetamide (B32628) precursor | 2-chloro-N-(4-sulfamoylphenyl) acetamide, Ammonium thiocyanate | rsc.org |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") | Alkyne-modified sulfonamide, Azide partner, Cu(I) catalyst | mdpi.comnih.gov |

| Benzothiadiazepine | Reaction of a bielectrophilic reagent with a binucleophile | N-(chlorosulfonyl)imidoyl chloride, Benzylamines | mdpi.com |

This table summarizes various methods for incorporating heterocyclic systems into a sulfonamide structure, highlighting the versatility of synthetic chemistry in analog development.

Strategies for Enhancing Molecular Selectivity (e.g., towards specific enzyme isoforms)

Achieving selectivity for a specific biological target, such as a particular enzyme isoform, over closely related ones is a critical goal in research and drug development. chemrxiv.org For sulfonamide-based compounds, which are well-known inhibitors of carbonic anhydrases (CAs), isoform selectivity is paramount to avoid off-target effects. acs.org Several rational design strategies can be employed to enhance the molecular selectivity of a compound like this compound.

Exploiting Active Site Differences : Although the active sites of human CA isoforms are highly conserved, subtle differences in amino acid residues can be exploited. chemrxiv.orgnih.gov By adding chemical moieties or "tails" to the benzenesulfonamide scaffold, these unique regions can be targeted. acs.org For example, designing a substituent that forms a favorable interaction with a residue present in the target isoform but absent in an off-target isoform can confer selectivity. nih.govnih.gov

Targeting Hydrophobic Pockets : The active site cleft of CAs contains both hydrophilic and hydrophobic regions. Selectivity can be achieved by designing substituents that fit into a hydrophobic pocket unique to the target isoform. nih.gov A bulky group might be accommodated by a large hydrophobic pocket in one isoform (e.g., CA IX) but clash with the smaller pocket of another (e.g., CA II), thereby creating a basis for selective inhibition. nih.govnih.gov

Structure-Based and Computational Design : The use of X-ray crystallography and computational docking studies is essential for rational selectivity design. chemrxiv.orgnih.gov These techniques provide a detailed view of how a compound binds within the active site, allowing for the precise design of modifications that improve interactions with the target isoform while weakening interactions with off-target ones. chemrxiv.orgnih.gov The "three-tails approach" is an extension of this, proposing that adding a third tail can further improve the ligand's fit within the specific topology of a target enzyme's active site. acs.org

Prodrug Design Principles for Research Compounds (focused on activation mechanisms, not in vivo delivery)

Prodrugs are inactive or poorly active precursors that are chemically or enzymatically converted to the active compound. nih.govfiveable.me For research compounds, prodrug strategies can be used to control the release of the active molecule. The focus here is on the chemical activation mechanism that cleaves the promoiety to release the parent drug.

Prodrugs are generally classified into two types:

Carrier-linked prodrugs : The active drug is attached to a carrier moiety via a cleavable bond, such as an ester or carbamate. fiveable.menumberanalytics.com Activation occurs when this bond is cleaved, often by enzymes like esterases.

Bioprecursor prodrugs : These are activated through metabolic transformation (e.g., oxidation or reduction) of the molecule itself. fiveable.menumberanalytics.com

A key principle in modern prodrug design is the use of self-immolative linkers . These linkers connect the drug to a trigger group. Once the trigger is cleaved by a specific enzyme or chemical condition, the linker undergoes a spontaneous cascade of electronic rearrangements, culminating in the release of the active drug. fiveable.me

For a sulfonamide like this compound, a prodrug could be designed using a two-stage release mechanism. nih.govacs.org

Initial Trigger : The prodrug is designed with a trigger group that can be removed by a specific stimulus. This could be an enzymatic reaction or a change in the chemical environment.

Self-Immolation and Release : The sulfonamide nitrogen is connected to a self-immolative spacer, such as a para-aminobenzyl group. nih.govacs.org This spacer is, in turn, capped with a trigger. Removal of the trigger initiates a 1,6-elimination reaction within the spacer, which then fragments and releases the active sulfonamide drug. nih.govacs.org This design is modular, allowing different triggers to be used for various activation scenarios while ensuring the stable sulfonamide bond itself is not prematurely cleaved. nih.gov

Table 3: Common Prodrug Activation Mechanisms

| Mechanism | Description | Example Functional Group | Trigger/Enzyme |

| Enzymatic Hydrolysis | Direct cleavage of a promoiety from the drug by hydrolytic enzymes. | Ester, Amide, Carbamate | Esterases, Amidases |

| Redox Activation | Activation via oxidation or reduction of the prodrug molecule. | Quinone, Azo compound | Reductases |

| pH-Dependent Cleavage | The prodrug is stable at one pH but hydrolyzes to release the active drug at another. | Hydrazone, Acetal | Acidic environment |

| Self-Immolative Linker | An initial trigger event initiates a spontaneous chemical cascade that releases the drug. | p-Aminobenzyl carbamate | Various (depends on trigger) |

This table outlines fundamental activation mechanisms for prodrugs, focusing on the chemical transformation that releases the active agent.

Advanced Analytical Methodologies for Research on 4 Acetyl N Butylbenzene 1 Sulfonamide

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the separation and purification of 4-acetyl-N-butylbenzene-1-sulfonamide from reaction mixtures and for the assessment of its purity. The choice of chromatographic technique depends on the properties of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile sulfonamides. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally most suitable.

Method development for this compound would involve the systematic optimization of several parameters to achieve a desired separation. A typical starting point would be a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a formic acid additive to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. wu.ac.thresearchgate.netpreprints.org A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any impurities with a wide range of polarities. wu.ac.thresearchgate.net Detection is commonly performed using a Photo-Diode Array (PDA) or a standard UV-Vis detector, with the detection wavelength set to a maximum absorbance of the acetylbenzene chromophore. wu.ac.th

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase A | 0.1% Formic Acid in Water preprints.org |

| Mobile Phase B | Acetonitrile preprints.org |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 35 °C preprints.org |

| Injection Volume | 5 µL wu.ac.th |

| Detector | PDA at 265 nm wu.ac.thresearchgate.net |

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability. nih.gov

A common derivatization strategy for sulfonamides is methylation of the sulfonamide nitrogen using an agent like diazomethane. nih.govoup.com Following derivatization, the resulting more volatile compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., a 5% phenyl-polysiloxane). Detection is typically achieved with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification. nih.govpdx.edu

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Diazomethane nih.govoup.com |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) nih.govpdx.edu |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comceon.rs SFC is known for its fast, efficient, and "greener" separations compared to HPLC. researchgate.net For the separation of sulfonamides, SFC is a viable alternative. researchgate.netrsc.orgnih.gov

The analysis of this compound by SFC would typically employ a polar stationary phase, such as silica (B1680970) or an amino-bonded phase. researchgate.netnih.gov A polar organic modifier, like methanol, is added to the supercritical CO2 mobile phase to increase its solvating power and elute the compound from the column. researchgate.netnih.gov Detection can be accomplished with a UV detector or by interfacing with a mass spectrometer. rsc.org

Table 3: Example SFC Method Parameters for this compound

| Parameter | Condition |

| Column | Amino-bonded silica (250 x 4.6 mm, 5 µm) researchgate.netnih.gov |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol researchgate.netnih.gov |

| Gradient | 5% B to 25% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV at 265 nm |

Electrophoretic Methods for Characterization (if applicable)

While less common than chromatographic methods for this class of compounds, capillary electrophoresis (CE) can be a powerful separation technique, particularly for charged species. grupobiomaster.com Sulfonamides can be analyzed by CE, often at a low pH where the molecule can be protonated, allowing for separation in an electric field. grupobiomaster.com Coupling CE with mass spectrometry (CE-MS) enhances its utility for identification purposes. grupobiomaster.com However, for a neutral compound like this compound under typical pH conditions, developing a CE method might be more complex, potentially requiring the use of micellar electrokinetic chromatography (MEKC). Given the efficiency of HPLC and SFC for this type of molecule, electrophoretic methods are generally considered secondary.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of research compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that provides both retention time data from the LC separation and mass-to-charge ratio information from the MS detector. preprints.orgnih.gov This is particularly useful for confirming the identity of the main compound and for identifying unknown impurities. An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be suitable for ionizing this compound. rsc.org Tandem mass spectrometry (LC-MS/MS) can provide further structural information through fragmentation analysis. preprints.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile compounds. mdpi.comnih.gov Following the derivatization of this compound as mentioned previously, GC-MS analysis would provide a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for the compound, allowing for unambiguous identification. researchgate.net The NIST WebBook contains a mass spectrum for the closely related compound N-butylbenzenesulfonamide, which can serve as a reference for interpreting the fragmentation of the target molecule. nist.gov

Method Validation for Research-Grade Purity and Quantification (accuracy, precision, linearity)

For research applications, it is crucial to validate the developed analytical methods to ensure they are reliable and fit for purpose. wu.ac.thresearchgate.net Method validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Accuracy : This is the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte from a sample matrix. wu.ac.thnih.gov For sulfonamide analysis, recoveries are typically expected to be in the range of 85-115%. wu.ac.th

Precision : This measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations). wu.ac.thnih.gov An RSD of less than 2% is often desired for the assay of a pure substance. rsc.org

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is determined by analyzing a series of standards of different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. wu.ac.th

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criterion |

| Accuracy | Closeness to the true value | 85-115% recovery wu.ac.th |

| Precision | Agreement between replicate measurements | RSD < 2% rsc.org |

| Linearity | Proportionality of signal to concentration | R² ≥ 0.999 wu.ac.th |

| Specificity | Ability to assess the analyte in the presence of other components | No interference at the retention time of the analyte |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy | Signal-to-noise ratio of 10:1 |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters | No significant change in results |

By employing these advanced analytical methodologies and ensuring they are properly validated, researchers can have a high degree of confidence in the quality and characterization of this compound used in their studies.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of sulfonamides often involves sulfonyl chlorides and amines, which can be environmentally taxing. researchgate.net Future research must prioritize the development of novel, sustainable synthetic routes for 4-acetyl-N-butylbenzene-1-sulfonamide. Green chemistry principles offer a roadmap for this endeavor, encouraging the use of less hazardous reagents and environmentally benign solvents like water. researchgate.netrsc.orgsci-hub.se

Promising avenues include:

Mechanochemistry: Solvent-free mechanochemical approaches, which use mechanical force to induce chemical reactions, present a cost-effective and environmentally friendly alternative. rsc.orgrsc.org A one-pot, double-step procedure using a ball mill could be explored, potentially involving the tandem oxidation-chlorination of a corresponding disulfide followed by amination. rsc.org

Aqueous Media Synthesis: Developing methods that utilize water as the primary solvent are highly desirable. researchgate.netrsc.org Strategies using dynamic pH control with equimolar amounts of reactants, omitting organic bases, could simplify the process, with product isolation achieved through simple filtration. rsc.org

Catalytic Innovations: The use of novel catalysts, such as nano-Ru/Fe3O4, could enable the direct and selective coupling of sulfonamides with alcohols, producing only water as a by-product. acs.org Exploring catalytic cycles that avoid stoichiometric, and often toxic, reagents is a key goal. rsc.org Other green approaches involve ultrasound-assisted or microwave synthesis to accelerate reactions and improve yields. nih.gov

These sustainable methods not only reduce the environmental impact but also have the potential to improve efficiency and lower costs associated with the production of this compound and its derivatives. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new compounds based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) models are pivotal in this domain, allowing for the prediction of a compound's biological activity based on its physicochemical and structural features. nih.govnih.gov

Future research should focus on:

Developing Predictive QSAR Models: For N-acylbenzenesulfonamides like the target compound, QSAR models can be built to predict activities such as anticancer potency. nih.gov These models can identify key molecular descriptors—like topological distances, charge, and the number of ring systems—that correlate with biological efficacy. nih.gov

Activity-Cliff Prediction: A significant challenge in QSAR is the prediction of "activity cliffs," where small structural changes lead to a large drop in activity. arxiv.org Advanced ML models, potentially using graph isomorphism networks or twin-network training, could be developed to better predict these cliffs, guiding more effective lead optimization. arxiv.org

Virtual Screening and De Novo Design: AI algorithms can screen vast virtual libraries of compounds derived from the this compound core to identify candidates with high predicted activity against specific targets. Furthermore, generative AI models can design entirely new molecules with optimized properties from the ground up.

By leveraging these computational tools, researchers can accelerate the discovery process, reduce the reliance on expensive and time-consuming laboratory screening, and design more potent and selective derivatives.

Advanced Mechanistic Studies using Biophysical Techniques (e.g., SPR, ITC)

A deep understanding of how this compound interacts with its biological targets is crucial for rational drug design. Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer powerful, label-free methods to dissect these interactions in real-time. nih.govharvard.edunih.gov

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures molecular binding events at a sensor surface. springernature.com For this compound, an SPR experiment would typically involve immobilizing a target protein on a sensor chip and flowing the compound over the surface. nih.gov This allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity. nih.govrsc.org While challenging for small molecules due to the mass-dependent signal, modern SPR systems offer the sensitivity needed for such analyses. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. harvard.edutainstruments.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). tainstruments.comnih.gov By titrating this compound into a solution containing a target protein, ITC can reveal the driving forces behind the binding, which is invaluable for understanding structure-activity relationships. nih.govnih.gov